molecular formula C30H22N2O5S2 B11425550 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate

Cat. No.: B11425550
M. Wt: 554.6 g/mol
InChI Key: FEGYJKOGJSLQIM-UHFFFAOYSA-N
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Description

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indeno-benzothiazepine core with phenyl and benzenesulfonate groups, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate typically involves multiple steps, starting with the formation of the indeno-benzothiazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors such as indene derivatives and benzothiazepine intermediates. The phenyl and benzenesulfonate groups are then introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

The compound could have therapeutic applications, especially if it exhibits pharmacological activity. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(amino)-1-benzenesulfonate
  • 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(methylamino)-1-benzenesulfonate

Uniqueness

Compared to similar compounds, 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-(acetylamino)-1-benzenesulfonate may exhibit unique properties due to the presence of the acetylamino group. This functional group can influence the compound’s reactivity, solubility, and bioactivity, potentially making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C30H22N2O5S2

Molecular Weight

554.6 g/mol

IUPAC Name

[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C30H22N2O5S2/c1-18(33)31-20-12-16-22(17-13-20)39(35,36)37-21-14-10-19(11-15-21)30-27-28(23-6-2-3-7-24(23)29(27)34)32-25-8-4-5-9-26(25)38-30/h2-17,30,32H,1H3,(H,31,33)

InChI Key

FEGYJKOGJSLQIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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